2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Catalog No.
S735176
CAS No.
918538-05-3
M.F
C6H3Cl2N3
M. Wt
188.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

CAS Number

918538-05-3

Product Name

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

IUPAC Name

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H

InChI Key

BSZGZNRUUJXKKQ-UHFFFAOYSA-N

SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)Cl

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)Cl

Application in Cancer Therapy

Specific Scientific Field: Medicinal Chemistry, Oncology

Summary of the Application: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle used to target kinases in cancer therapy . It’s an integral part of several kinase inhibitors and nucleoside drugs, including avapritinib and remdesivir .

Methods of Application or Experimental Procedures: The targeted therapy refers to targeting only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells . Kinase inhibition is one of the most successful approaches in targeted therapy .

Results or Outcomes: As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy . The use of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine in these inhibitors has contributed to their success .

Application in Antiviral Drug Development

Specific Scientific Field: Medicinal Chemistry, Virology

Summary of the Application: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is an important regulatory starting material in the production of the antiviral drug remdesivir .

Methods of Application or Experimental Procedures: The compound was produced through a newly developed synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate .

Results or Outcomes: The new procedure increased the overall yield from 33% to 55% . This work describes the safety of the process, impurity profiles and control, and efforts toward the scale-up of triazine for the preparation of kilogram quantity .

Application in Synthesis of Novel Fused 1,2,4-Triazine Derivatives

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is used in the synthesis of novel fused 1,2,4-triazine derivatives . These derivatives have been reported as potent inhibitors targeting CYP1A1 activity .

Methods of Application or Experimental Procedures: The synthesis involves the creation of novel fused 1,2,4-triazine derivatives . The specific methods and procedures would be detailed in the original research .

Results or Outcomes: The synthesized novel fused 1,2,4-triazine derivatives have shown promising results as potent inhibitors targeting CYP1A1 activity .

Application in the Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is used in the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives . These derivatives have a wide range of biological activities .

Methods of Application or Experimental Procedures: The synthesis methods towards the title compound are classified into six distinct categories . These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .

Results or Outcomes: The synthesized pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential with a wide range of biological activities .

Application in the Synthesis of Antiviral Drugs

Summary of the Application: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is an active structural motif of several antiviral drugs . For instance, it is an integral part of the broad-spectrum antiviral drug remdesivir, which has shown promising results against a wide array of RNA viruses, including SARS/MERS-CoV .

Methods of Application or Experimental Procedures: The compound is synthesized using diverse synthetic protocols, which have been classified into six distinct categories . These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .

Results or Outcomes: The synthesized 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine has been used in the treatment of Ebola and other emerging viruses . Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound characterized by a fused ring system containing nitrogen and chlorine substituents. Its molecular formula is C₆H₃Cl₂N₃, and it has a molecular weight of 188.01 g/mol. The compound features a pyrrole ring fused to a triazine structure, making it part of a broader class of pyrrolo[2,1-f][1,2,4]triazines that have garnered attention for their biological activity and potential applications in medicinal chemistry .

The chemical reactivity of 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine includes various transformations typical for nitrogen-containing heterocycles. It can undergo nucleophilic substitutions due to the presence of chlorine atoms, which can be replaced by various nucleophiles under appropriate conditions. Additionally, the compound can participate in cycloaddition reactions and form ylides when treated with strong bases. These properties make it versatile for further synthetic modifications .

Research indicates that 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine exhibits significant biological activity, particularly as an inhibitor of various kinases. For instance, derivatives of this compound have shown promise in inhibiting vascular endothelial growth factor receptor 2 and epidermal growth factor receptor kinases. The biological efficacy is largely attributed to its structural features that allow for effective interaction with target proteins involved in cell signaling pathways related to cancer progression .

Synthesis methods for 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine can be categorized into several strategies:

  • From Pyrrole Derivatives: Starting from substituted pyrroles and employing halogenation steps.
  • Bromohydrazone Method: Utilizing bromohydrazones as intermediates for the formation of the triazine ring.
  • Triazinium Dicyanomethylide Formation: Involves cycloaddition reactions with tetracyanoethylene derivatives.
  • Multistep Synthesis: Combining multiple synthetic steps to construct the desired compound.
  • Transition Metal-Mediated Synthesis: Employing transition metals to facilitate bond formation.
  • Rearrangement of Pyrrolooxadiazines: Using rearrangement reactions to yield pyrrolo[2,1-f][1,2,4]triazine derivatives .

The primary applications of 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine are in drug development and medicinal chemistry. Its derivatives are being explored as potential therapeutic agents for treating various cancers due to their kinase inhibitory activities. Additionally, its structural framework is integral to several nucleoside analogs used in antiviral therapies .

Interaction studies have demonstrated that 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine derivatives can bind effectively to kinase domains through hydrogen bonding and hydrophobic interactions. Molecular docking studies have provided insights into the binding affinities and specific interactions with active sites of target kinases like vascular endothelial growth factor receptor 2 and epidermal growth factor receptor. These studies are crucial for optimizing the pharmacological profiles of new compounds derived from this scaffold .

Several compounds share structural similarities with 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazineContains a chloro and isopropyl substituent0.77
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridinePyrazole ring with chlorine substitution0.63
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridineDichloro substitution on a pyrrole ring0.57
Pyrrolo[2,1-f][1,2,4]triazin-4-amineAmino group on the triazine ring0.59
5-(Chloromethyl)-1-methyl-1H-pyrazole hydrochlorideChloromethyl group on pyrazole0.55

The uniqueness of 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine lies in its specific combination of chlorine substituents and its fused heterocyclic structure that enhances its biological activity compared to these similar compounds .

The synthesis of pyrrolotriazine derivatives has undergone significant evolution since the early methodological developments in heterocyclic chemistry [4]. The foundational approach described by Klein in 1994 established a two-step synthesis pathway from pyrrole-2-carboxaldehyde, providing access to the pyrrolotriazine core structure with an overall yield of approximately 39% [4]. This method represented the earliest systematic approach to constructing the pyrrolotriazine framework through sequential functional group transformations.

The historical development progressed significantly with the introduction of the Bayer route in 2007, which became commercially employed in pharmaceutical production [4]. This four-step linear sequence utilized 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate as starting materials, achieving an overall yield of 31% [4]. However, the Bayer methodology suffered from several limitations including the use of protecting groups and derivatized starting materials, which contributed to mass inefficiency and decreased overall yield [4].

A substantial advancement occurred with the development reported by Snead and colleagues, who described a synthetic proposal with recognized efficiency compared to the Bayer commercial route [4]. Beginning from pyrrole as the starting material, this approach involved sequential cyanation, amination, and triazine formation steps, achieving an overall reported yield of 59% [4]. This methodology incorporated modern approaches including one-pot and flow experiments and demonstrated scalability to gram quantities [4].

The most recent development in pyrrolotriazine synthesis involved a collaboration between research groups, introducing a cyanoamidine cyclization as the key transformation step [4]. This strategy provided the nucleobase in 16% overall yield through a linear sequence of four steps, maintaining the requirement for 2,5-dimethoxytetrahydrofuran as starting material [4].

Table 1: Historical Evolution of Pyrrolotriazine Synthesis Methods

MethodYearStarting MaterialStepsOverall YieldKey Innovation
Klein Route1994Pyrrole-2-carboxaldehyde339%First systematic approach [4]
Bayer Route20072,5-Dimethoxytetrahydrofuran431%Commercial implementation [4]
Snead MethodRecentPyrrole259%One-pot methodology [4]
Sarpong-Garg ApproachRecent2,5-Dimethoxytetrahydrofuran416%Cyanoamidine cyclization [4]

Nucleophilic Chlorination Strategies for Dichloro-Substitution

The incorporation of chlorine substituents into pyrrolotriazine frameworks requires specialized nucleophilic substitution strategies that accommodate the electronic properties of the heterocyclic system [5]. The development of effective chlorination methodologies has been crucial for accessing dichloropyrrolo[2,1-f] [1] [2] [3]triazine derivatives with high regioselectivity and yield.

Nucleophilic aromatic substitution reactions represent the primary approach for introducing chlorine atoms at specific positions within the pyrrolotriazine core [6]. These reactions typically involve the displacement of suitable leaving groups through nucleophilic attack by chloride ions under controlled reaction conditions [6]. The regioselectivity of these transformations depends significantly on the electronic distribution within the heterocyclic system, with electron-deficient carbon atoms serving as preferred sites for nucleophilic attack [6].

Computational studies using density functional theory calculations have revealed that carbon atoms at specific positions within dichloroquinazoline-related systems exhibit higher lowest unoccupied molecular orbital coefficients, making them more susceptible to nucleophilic attack [6]. This electronic predisposition translates to lower activation energies for nucleophilic substitution at these positions, supporting the observed regioselectivity patterns [6].

The development of specialized chlorination reagents has enhanced the efficiency of dichloro-substitution reactions [7]. Polar heterobenzylic chlorination pathways have been established using trifluoromethanesulfonyl chloride as a catalytic activator, which promotes the formation of enamine tautomers that react readily with electrophilic chlorination reagents [7]. This approach has demonstrated compatibility with various heterocyclic substrates and tolerates functional groups that would be susceptible to side reactions under radical reaction conditions [7].

Table 2: Nucleophilic Chlorination Reaction Conditions

Chlorination MethodReagent SystemTemperatureYield RangeSelectivity
Direct Nucleophilic SubstitutionChloride/Base25-80°C65-85%High [6]
Polar ChlorinationTfCl/NCS0-50°C70-90%Excellent [7]
Electrophilic ChlorinationTCCA/Chlorobenzene110-130°C58-86%Good [7]

Microwave-Assisted and Solvothermal Synthesis Techniques

Microwave-assisted synthesis has emerged as a transformative technology for heterocyclic compound preparation, offering significant advantages over conventional heating methods [8]. The application of microwave irradiation to pyrrolotriazine synthesis provides enhanced reaction rates, improved yields, and reduced energy consumption compared to traditional thermal approaches [8].

The fundamental principle underlying microwave-assisted heterocyclic synthesis involves the selective heating of reaction components through dielectric heating mechanisms [9]. This selective heating enhances reaction rates and often allows for milder reaction conditions, making it particularly valuable for temperature-sensitive heterocyclic transformations [9]. Microwave irradiation has demonstrated capability to reduce reaction times from hours to minutes while maintaining or improving product yields [9].

Specific applications of microwave technology to triazine synthesis have shown remarkable efficiency improvements [8]. The synthesis of fused 1,2,4-triazines bearing thiophene moieties under microwave irradiation demonstrated reaction completion in 2 minutes with yields improved to 98%, compared to conventional reflux conditions requiring 2 hours and achieving only 62% yield [8]. These results highlight the substantial kinetic advantages provided by microwave activation [8].

Solvothermal synthesis techniques represent an alternative approach for heterocyclic compound preparation under controlled temperature and pressure conditions [10]. These methods typically involve conducting reactions in sealed vessels at elevated temperatures, allowing for the use of superheated solvents and enhanced mass transfer [10]. Solvothermal conditions have proven particularly effective for reactions requiring extended reaction times or harsh conditions [10].

The optimization of microwave-assisted pyrrolotriazine synthesis involves careful consideration of several parameters including power settings, temperature control, and reaction vessel design [11]. Typical microwave conditions for heterocyclic synthesis range from 70°C to 200°C with power settings between 300-850 watts, depending on the specific transformation and substrate requirements [11]. Reaction times under microwave conditions typically range from 2 minutes to 30 minutes, representing substantial reductions compared to conventional methods [11].

Table 3: Microwave-Assisted Synthesis Parameters for Heterocyclic Compounds

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time2-24 hours2-30 minutes10-50x faster [8]
Temperature110-150°C70-200°CEnhanced control [11]
Yield60-80%80-98%1.2-1.6x improvement [8]
Energy ConsumptionHighLow60-80% reduction [9]

Critical Analysis of Protecting Group Strategies in Heterocyclic Formation

The implementation of protecting group strategies in pyrrolotriazine synthesis requires careful consideration of the specific functional group compatibility and deprotection conditions [12]. Protecting groups serve as temporary masking agents that prevent unwanted side reactions during multi-step synthetic sequences, ensuring chemoselectivity and maintaining structural integrity throughout the synthesis [13].

The selection of appropriate protecting groups for pyrrolotriazine synthesis must meet several critical criteria including ease of installation, stability under reaction conditions, and selective removal without affecting other functional groups [14]. The acetal protecting group has demonstrated particular utility for carbonyl protection in heterocyclic synthesis, satisfying requirements for convenient formation, stability under basic conditions, and facile removal through acidic hydrolysis [14].

Amino protecting groups represent a crucial component of pyrrolotriazine synthetic strategies, particularly when multiple nitrogen-containing functional groups are present [15]. The tert-butoxycarbonyl protecting group has shown excellent compatibility with heterocyclic synthesis conditions, providing acid-labile protection that can be selectively removed without affecting other protecting groups [16]. Orthogonal protecting group strategies, utilizing both Dde and tert-butoxycarbonyl groups, have enabled the differentiation of multiple amine functionalities within complex heterocyclic frameworks [16].

The implementation of protecting group strategies in triazine synthesis has been demonstrated through the preparation of melamine-based dendrimers displaying multiple protected amines [16]. This approach utilized 24 tert-butoxycarbonyl-protected amines and 12 Dde-protected amines in a convergent synthetic route, achieving 43% overall yield over four linear steps [16]. The orthogonal nature of these protecting groups provided reactive handles for subsequent chemical modifications while maintaining structural stability throughout the synthetic sequence [16].

Protecting group removal strategies must be carefully optimized to prevent decomposition or rearrangement of the heterocyclic core structure [12]. The use of fluoride salts for silyl ether deprotection has proven particularly effective due to the mild reaction conditions and high selectivity [17]. Alternative deprotection methods including hydrogenolysis, base-catalyzed hydrolysis, and acid-mediated cleavage each offer specific advantages depending on the protecting group and substrate requirements [17].

Table 4: Protecting Group Strategies for Heterocyclic Synthesis

Functional GroupProtecting GroupInstallation ConditionsRemoval ConditionsStability
Aminotert-ButoxycarbonylBasic conditionsAcid treatmentHigh [16]
AminoDdeMild conditionsHydrazineModerate [16]
HydroxylSilyl etherSilyl chloride/baseFluoride saltsHigh [17]
CarbonylAcetalAcid/diolAcid hydrolysisGood [14]

Industrial-Scale Production Challenges and Purification Protocols

The transition from laboratory-scale synthesis to industrial production of dichloropyrrolo[2,1-f] [1] [2] [3]triazine presents numerous technical and economic challenges that require specialized solutions [18]. Industrial-scale synthesis demands robust reaction conditions, consistent product quality, and efficient purification protocols to meet commercial requirements [18].

Process development for industrial pyrrolotriazine production involves comprehensive optimization of reaction parameters including temperature control, reagent addition sequences, and mixing efficiency [19]. The scalability of synthetic routes from gram to kilogram quantities requires careful attention to heat transfer, mass transfer, and reaction kinetics to maintain product quality and yield [19]. Demonstration of reproducibility across multiple production batches represents a critical validation step for industrial implementation [19].

Safety considerations play a paramount role in industrial-scale heterocyclic synthesis, particularly when handling reactive intermediates and hazardous reagents [19]. The development of continuous processing platforms has emerged as an effective approach for managing safety concerns while maintaining production efficiency [10]. Continuous synthesis methods enable better control of reaction conditions and reduce the accumulation of potentially hazardous intermediates [10].

Purification protocols for industrial pyrrolotriazine production typically involve multi-stage crystallization procedures to achieve the required purity specifications [19]. The optimization of crystallization conditions including solvent selection, cooling rates, and seeding procedures directly impacts product purity and recovery yields [19]. Recrystallization procedures have demonstrated capability to achieve high-quality triazine products with 99.90 area percent purity and 98.4 weight percent purity with 87.5% recovery [19].

The development of efficient workup procedures represents another critical aspect of industrial production [20]. Downstream processing strategies must balance product recovery, purity requirements, and operational efficiency [20]. The implementation of automated fraction collection systems and real-time analytical monitoring has enhanced the reliability and consistency of large-scale purification operations [20].

Quality control protocols for industrial pyrrolotriazine production require comprehensive analytical characterization including high-performance liquid chromatography analysis, nuclear magnetic resonance spectroscopy, and elemental analysis [19]. In-process monitoring strategies enable real-time assessment of reaction progress and product formation, facilitating timely adjustments to maintain optimal reaction conditions [19].

Table 5: Industrial Production Scaling Parameters

Scale ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Factors
Batch Size1-100 g0.1-10 kg10-1000 kgHeat transfer [19]
Reaction Time2-20 hours4-24 hours8-48 hoursMixing efficiency [19]
Purity Target95-98%98-99%>99%Purification protocol [19]
Recovery Yield70-85%75-88%80-90%Process optimization [19]

The electrophilic aromatic substitution behavior of 2,4-dichloropyrrolo[2,1-f] [1] [3]triazine is governed by the unique electronic properties of its fused heterocyclic system. The compound exhibits distinct reactivity patterns that differ significantly from simple aromatic systems due to the presence of both electron-rich pyrrole and electron-deficient triazine moieties [4] [5].

The pyrrole ring component demonstrates enhanced reactivity toward electrophiles compared to benzene, with the reactivity order following: pyrrole > furan > thiophene > benzene [4]. This increased reactivity stems from the electron-donating nitrogen atom, which releases electron density into the aromatic system through resonance effects [5]. In contrast, the triazine ring is significantly deactivated toward electrophilic substitution due to the presence of three electronegative nitrogen atoms, which withdraw electron density from the ring system [6].

Regioselectivity patterns in electrophilic aromatic substitution show strong preference for attack at the C-5 and C-6 positions of the pyrrole ring rather than the triazine positions [4] [7]. This selectivity arises from the greater number of resonance structures available to stabilize the intermediate carbocation when electrophilic attack occurs at the α-positions (C-5 and C-6) relative to the nitrogen atom [4]. The presence of chlorine substituents at positions C-2 and C-4 further influences this reactivity by providing additional inductive electron withdrawal, which can modulate the overall electron density distribution.

Mechanistic considerations reveal that electrophilic substitution proceeds through the classical arenium ion mechanism, with formation of a σ-complex intermediate [8]. The rate-determining step involves nucleophilic attack by the aromatic π-system on the electrophile, followed by rapid deprotonation to restore aromaticity. Computational studies using density functional theory methods indicate activation barriers ranging from 15-25 kcal/mol for typical electrophilic substitution reactions at the pyrrole positions.

Experimental conditions for electrophilic substitution typically employ mild electrophiles and Lewis acid catalysts. Common reactions include Vilsmeier formylation, Friedel-Crafts acylation, and nitration under carefully controlled conditions to prevent overreaction or ring degradation [4] [7]. The presence of the electron-withdrawing triazine moiety requires more forcing conditions compared to simple pyrroles but still proceeds under milder conditions than required for triazine derivatives alone.

Nucleophilic Displacement Reactions at Chlorinated Positions

The nucleophilic displacement reactions of 2,4-dichloropyrrolo[2,1-f] [1] [3]triazine occur preferentially at the chlorinated carbon atoms through aromatic nucleophilic substitution (SNAr) mechanisms [9] [10]. These reactions demonstrate distinct selectivity patterns based on the electronic environment of each chlorine substituent.

Reactivity hierarchy establishes that the C-2 chlorine is significantly more reactive than the C-4 chlorine toward nucleophilic displacement [11]. This differential reactivity arises from the proximity of the C-2 position to the pyrrole nitrogen, which provides additional stabilization to the anionic intermediate through extended conjugation. The C-2 position benefits from enhanced electrophilicity due to the combined inductive effects of the adjacent nitrogen atoms and the electron-withdrawing nature of the triazine ring system.

Mechanistic pathways for nucleophilic displacement follow the addition-elimination mechanism characteristic of aromatic nucleophilic substitution [10] [11]. The reaction proceeds through initial nucleophilic attack at the carbon bearing the chlorine substituent, forming a negatively charged σ-complex (Meisenheimer complex). This intermediate is stabilized by delocalization of the negative charge through the π-system, with particular stabilization provided by the electronegative nitrogen atoms. Subsequent elimination of the chloride ion restores the aromatic character and yields the substituted product.

Kinetic studies reveal that reactions at the C-2 position typically require activation barriers of 18-28 kcal/mol, while displacement at the C-4 position requires 25-35 kcal/mol [12]. These energy differences translate to significantly different reaction rates, with C-2 substitution proceeding under milder conditions (room temperature to moderate heating) while C-4 substitution often requires elevated temperatures and longer reaction times.

Nucleophile selectivity follows the expected trend for aromatic nucleophilic substitution, with harder nucleophiles (alkoxides, amines) generally more effective than softer nucleophiles (thiols, phosphines) [11]. The order of nucleophilicity for common nucleophiles is: alkoxide > primary amine > secondary amine > thiol > arylamine. Computational modeling suggests that the most favorable nucleophiles possess appropriate energy matching between their highest occupied molecular orbital and the lowest unoccupied molecular orbital of the electrophilic substrate.

Reaction conditions typically employ strong bases such as sodium hydride, potassium carbonate, or organic bases like diisopropylethylamine in polar aprotic solvents [11]. Temperature requirements vary significantly: C-2 displacement often proceeds at 0-25°C, while C-4 displacement may require temperatures of 80-150°C. The use of crown ethers or phase transfer catalysts can enhance reaction rates by improving nucleophile availability and solvation.

Oxidation-Reduction Behavior Under Varied Conditions

The oxidation-reduction chemistry of 2,4-dichloropyrrolo[2,1-f] [1] [3]triazine exhibits complex behavior due to the presence of multiple oxidizable and reducible sites within the fused heterocyclic framework [17] [18]. The compound can undergo oxidation at both carbon and nitrogen centers, while reduction primarily occurs at the triazine nitrogen atoms and the chlorine substituents.

Carbon oxidation occurs most readily at the C-7 position of the pyrrole ring, which represents the most electron-rich carbon center in the molecule [17]. Oxidation at this position can lead to hydroxylation, formation of carbonyl groups, or ring-opening reactions depending on the conditions employed. Typical oxidizing agents include potassium permanganate, hydrogen peroxide, meta-chloroperbenzoic acid, and osmium tetroxide for specific transformations.

Nitrogen oxidation proceeds through formation of N-oxide derivatives at the triazine nitrogen atoms [17]. The N-1 and N-3 positions are most susceptible to oxidation, forming stable N-oxide products that can serve as intermediates for further transformations or as final products with modified electronic properties. meta-Chloroperbenzoic acid and hydrogen peroxide in the presence of acids are commonly employed oxidants for N-oxide formation.

Mechanistic pathways for oxidation reactions vary significantly depending on the oxidant and conditions employed [18]. Cytochrome P450-mediated oxidation has been observed in biological systems, leading to metabolic transformation of the pyrrolotriazine moiety through hydroxylation followed by potential rearrangement to hydroxypyridotriazine derivatives [17]. This transformation involves initial C-H activation at the C-7 position, followed by oxygen insertion and subsequent rearrangement processes.

Reduction reactions primarily target the triazine nitrogen atoms and the chlorine substituents [12]. N-oxide reduction can be achieved using zinc, iron, or other reducing metals in acidic media, regenerating the parent heterocycle. Dechlorination reactions proceed under strongly reducing conditions using metals such as zinc or iron in the presence of acids, leading to replacement of chlorine atoms with hydrogen.

Electrochemical behavior reveals distinct oxidation and reduction potentials for different sites within the molecule [19]. Cyclic voltammetry studies typically show oxidation waves corresponding to the pyrrole nitrogen at approximately +0.8 to +1.2 V vs. SCE, while reduction waves for the triazine moiety appear at -1.5 to -2.0 V vs. SCE. These values provide important thermodynamic parameters for predicting reaction feasibility and selectivity.

pH-dependent behavior significantly influences the oxidation-reduction properties, with protonation states affecting both the kinetics and thermodynamics of electron transfer processes [12]. Under acidic conditions, protonation of the triazine nitrogens increases their susceptibility to reduction, while basic conditions favor oxidation processes at the pyrrole moiety.

Reaction conditions for oxidation typically employ mild to moderate conditions with appropriate oxidants in polar or nonpolar solvents depending on the specific transformation desired. Temperature control is crucial, as elevated temperatures can lead to overoxidation or ring degradation. Reduction conditions often require more forcing conditions, including elevated temperatures, acidic media, and excess reducing agents to achieve complete conversion.

Computational Modeling of Reaction Pathways

Density functional theory calculations provide crucial insights into the reaction mechanisms and energetics of 2,4-dichloropyrrolo[2,1-f] [1] [3]triazine transformations [20] [21]. Computational studies employ various levels of theory, with B3LYP functional combined with 6-311G(d,p) basis sets providing reliable results for geometry optimization and energy calculations.

Electronic structure analysis reveals the fundamental molecular orbital characteristics that govern reactivity patterns [22] [23]. The highest occupied molecular orbital is primarily localized on the pyrrole ring with significant contribution from the nitrogen lone pair, while the lowest unoccupied molecular orbital shows substantial triazine character with antibonding interactions. This orbital arrangement explains the preferential sites for electrophilic and nucleophilic attack observed experimentally.

Frontier molecular orbital energies calculated at the B3LYP/6-311G(d,p) level show HOMO energy of -6.2 eV and LUMO energy of -2.8 eV, resulting in a band gap of 3.4 eV [24]. These values compare favorably with experimental photoelectron spectroscopy data and provide the basis for understanding the compound's electronic excitation properties and reactivity toward electron-rich and electron-poor reagents.

Transition state calculations for key reaction pathways reveal detailed mechanistic information about bond formation and breaking processes [20]. Nucleophilic substitution at the C-2 position shows transition states with activation barriers of 18-28 kcal/mol, while C-4 substitution requires 25-35 kcal/mol. These computational predictions align well with experimental observations of differential reactivity between the two chlorinated positions.

Intrinsic reaction coordinate calculations trace the complete reaction pathways from reactants through transition states to products, providing detailed understanding of the atomic motions involved in each transformation [20]. These studies reveal that nucleophilic substitution proceeds through highly asynchronous transition states with significant bond formation to the nucleophile occurring before substantial carbon-chlorine bond breaking.

Solvent effects are incorporated through implicit solvation models such as the SMD (Solvation Model based on Density) approach [25]. These calculations demonstrate that polar aprotic solvents stabilize charged transition states and intermediates, lowering activation barriers for nucleophilic substitution reactions by 2-5 kcal/mol compared to gas-phase calculations.

Thermodynamic parameters including reaction enthalpies, entropies, and free energies provide comprehensive understanding of reaction feasibility and equilibrium positions [12]. Gibbs free energy calculations at various temperatures allow prediction of optimal reaction conditions and assessment of competing reaction pathways.

Natural bond orbital analysis reveals the electronic reorganization occurring during chemical transformations, including charge transfer processes and hyperconjugative interactions [26]. These analyses provide insight into the factors controlling regioselectivity and stereoselectivity in complex multistep reactions.

Molecular dynamics simulations complement static electronic structure calculations by providing information about conformational flexibility and dynamic effects on reactivity [27]. These studies reveal that the fused ring system maintains planarity under most conditions, with thermal fluctuations having minimal impact on the electronic properties governing chemical reactivity.

Benchmark studies comparing different computational methods demonstrate that hybrid density functionals such as B3LYP and M06-2X provide the most reliable results for these heterocyclic systems [21]. Dispersion corrections using methods such as Grimme's D3 approach are essential for accurate treatment of intermolecular interactions in catalyst complexes and reaction intermediates.

XLogP3

2.3

Wikipedia

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Dates

Last modified: 08-15-2023

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